molecular formula C27H25NO4 B14955551 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide CAS No. 462069-54-1

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14955551
CAS No.: 462069-54-1
M. Wt: 427.5 g/mol
InChI Key: CQRYVGIOUBBYEZ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring an ethoxyphenyl substituent at position 4, methoxy groups at positions 6 and 7, and a phenyl carboxamide moiety at position 2.

  • Alkylation reactions (e.g., using bromoethane and potassium carbonate to introduce ethoxy groups) .
  • Purification via column chromatography for intermediates .
  • Functionalization of aromatic systems via carboxamide coupling .

Properties

CAS No.

462069-54-1

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H25NO4/c1-4-32-22-12-10-18(11-13-22)23-15-20(27(29)28-21-8-6-5-7-9-21)14-19-16-25(30-2)26(31-3)17-24(19)23/h5-17H,4H2,1-3H3,(H,28,29)

InChI Key

CQRYVGIOUBBYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-2-naphthoic acid, followed by amide formation with aniline under appropriate conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules:

Compound Name Key Functional Groups Molecular Weight Reported Applications
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide (Target) Ethoxyphenyl, dimethoxy, phenyl carboxamide, naphthalene ~457.5 (estimated) Not explicitly stated; likely drug lead
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide) Ethoxyphenyl, sulfonamide, pyrrole 356.40 Anti-inflammatory, oncology
Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) Ethoxyphenyl, ether, phenoxy 376.4 Pesticide (pyrethroid analog)
2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine Ethoxyphenyl, benzimidazole, ethylamine ~434.5 (estimated) Antifungal/antiparasitic research

Key Observations :

  • The naphthalene core in the target compound distinguishes it from benzimidazoles (e.g., ) and pyrrole-based sulfonamides (e.g., Apricoxib). This may confer unique π-π stacking interactions in biological targets.
  • Compared to Etofenprox (a pesticide), the carboxamide and naphthalene groups suggest divergent bioactivity, possibly targeting enzymes or receptors over ion channels .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group increases logP values, favoring blood-brain barrier penetration in neuroactive compounds . However, dimethoxy groups may counteract this by introducing polar interactions.
  • Synthia Purification : Similar to γ-EtOPhCL synthesis (), the target compound likely requires chromatographic purification due to its polyaromatic structure.

Data Tables

Table 1: Structural Comparison of Ethoxyphenyl-Containing Compounds

Feature Target Compound Apricoxib Etofenprox
Core Structure Naphthalene Pyrrole-sulfonamide Phenoxybenzene
Key Substituents Dimethoxy, carboxamide Methylpyrrole, sulfonamide Methylpropoxy, phenoxy
Bioactivity Hypothesis Kinase inhibition COX-2 inhibition Sodium channel modulation

Biological Activity

The compound 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide is a synthetic derivative of naphthalene that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Naphthalene ring system
  • Substituents :
    • Ethoxy group at the para position of the phenyl ring
    • Dimethoxy groups at the 6 and 7 positions of the naphthalene
    • Carboxamide functional group

This structural configuration may contribute to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Properties

Research indicates that derivatives of naphthalene, including the compound , exhibit anticancer properties . A study highlighted the role of naphthylchalcones in inducing apoptosis in leukemic cell lines through both extrinsic and intrinsic pathways. These compounds are believed to modulate various signaling pathways associated with cancer cell survival and proliferation .

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a related naphthalene derivative showed significant anti-proliferative effects against breast cancer (MCF-7) and HER2-positive cells, with IC50 values ranging from 1.8 to 6.3 µM depending on the specific cell line tested .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Research on similar compounds indicates that they can inhibit nitric oxide (NO) production in LPS-induced macrophages, suggesting a mechanism for reducing inflammation .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of naphthalene derivatives have shown promise. Compounds with similar structures have demonstrated activity against various bacterial strains, although specific data on this compound remains limited. Further research is warranted to establish its efficacy against microbial pathogens.

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory responses.
  • Modulation of Signaling Pathways : It may affect pathways such as NF-κB or MAPK, which are critical in regulating inflammation and cell survival.
  • Interaction with DNA : Some studies suggest that naphthalene derivatives can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Data Summary Table

Biological ActivityMechanismIC50 Value (µM)Reference
Anti-proliferative (MCF-7)Apoptosis induction1.8 - 6.3
NO inhibition (RAW 264.7)Inflammatory pathway modulation>80
Antimicrobial (related compounds)Unknown mechanismNot specified

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